5-Chlorobenzofuroxan

Catalog No.
S1513412
CAS No.
17348-69-5
M.F
C6H3ClN2O2
M. Wt
170.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorobenzofuroxan

CAS Number

17348-69-5

Product Name

5-Chlorobenzofuroxan

IUPAC Name

5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium

Molecular Formula

C6H3ClN2O2

Molecular Weight

170.55 g/mol

InChI

InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H

InChI Key

DHPQXIQZZCNOLI-UHFFFAOYSA-N

SMILES

C1=CC2=[N+](ON=C2C=C1Cl)[O-]

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1Cl)[O-]

Synthesis of 5-Chlorobenzofuroxan

Application in the Synthesis of 3-Methyl-2-Phenylthioquinoxaline 1,4-Dioxide Derivative

Use in Early Discovery Research

Mass Spectrum Analysis

The U.S. Secretary of Commerce on behalf of the U.S.A. has compiled data for the mass spectrum analysis of 5-Chlorobenzofuroxan . This data can be used for various scientific research applications, including the study of the compound’s properties and behavior under different conditions .

5-Chlorobenzofuroxan is a chemical compound with the molecular formula C₆H₃ClN₂O₂ and a CAS number of 17348-69-5. It belongs to the class of benzofuroxans, which are characterized by a fused benzene and furoxan ring structure. This compound features a chlorine atom at the fifth position of the benzene ring, contributing to its unique chemical properties. The structure of 5-chlorobenzofuroxan can be represented as follows:

text
O / \ N -C C | | C C - Cl \ / N - O

This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.

, including:

  • Oxidative Cyclization: This reaction involves the conversion of 5-chloro-2-nitroaniline to 5-chlorobenzofuroxan using sodium hypochlorite as an oxidizing agent. This process exemplifies a common synthetic route for producing benzofuroxans .
  • Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives .
  • Condensation Reactions: 5-Chlorobenzofuroxan can react with α-carbonyl compounds to form quinoxaline derivatives, demonstrating its utility in forming complex organic structures .

Research indicates that 5-chlorobenzofuroxan exhibits notable biological activity. It has been studied for its potential fungicidal properties and its ability to form quinoxalines-di-N-oxide, which are compounds of interest in pharmaceutical applications . Additionally, studies have shown that it may have effects on various biological systems, although further research is required to fully elucidate its mechanisms of action.

Several methods exist for synthesizing 5-chlorobenzofuroxan:

  • Oxidative Cyclization: As mentioned earlier, this method involves the oxidation of 5-chloro-2-nitroaniline using sodium hypochlorite, which facilitates the formation of the benzofuroxan structure .
  • Substituent Effects on Reaction Rates: The synthesis can also be influenced by substituents on the benzene ring, which affect reactivity and product formation rates .
  • Tautomerism Studies: Investigations into tautomerism have provided insights into the stability and reactivity of 5-chlorobenzofuroxan compared to its halogenated analogs .

5-Chlorobenzofuroxan has several applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential antifungal agent and in other therapeutic contexts.
  • Material Science: Its unique chemical structure allows it to be used in synthesizing advanced materials with specific properties.
  • Chemical Research: It serves as a useful intermediate in organic synthesis, particularly in the development of more complex molecular architectures.

Interaction studies involving 5-chlorobenzofuroxan focus on its reactivity with various nucleophiles and electrophiles. The compound's chlorine substituent plays a crucial role in these interactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives with potential biological activities.
  • Kinetic Studies: Research employing the Hammett equation has been conducted to understand how substituents affect reaction rates involving 5-chlorobenzofuroxan and other compounds like 2-acetylthiophene .

Several compounds share structural similarities with 5-chlorobenzofuroxan. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-BromobenzofuroxanSimilar furoxan ring structureBromine substituent
5-IodobenzofuroxanSimilar furoxan ring structureIodine substituent
BenzofuroxanCore furoxan structure without chlorineLacks halogen substituents

Uniqueness of 5-Chlorobenzofuroxan:
The presence of chlorine at the fifth position significantly alters its reactivity compared to its bromine and iodine counterparts, making it a distinct candidate for specific

XLogP3

2

Other CAS

17348-69-5

Wikipedia

5-Chlorobenzofurazan 1-oxide

Dates

Modify: 2023-08-15

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